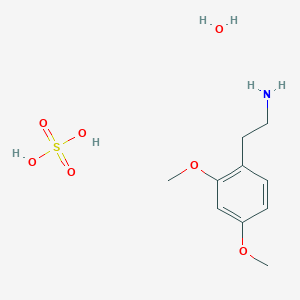
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole (TDFB) is a fluorinated aromatic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a fluorescent marker in cell biology. It also has potential applications in the medical field, including drug delivery and imaging. This article will provide an overview of the synthesis methods of TDFB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a fluorescent marker in cell biology. It is also used in drug delivery and imaging, and has potential applications in the medical field.
Mecanismo De Acción
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole is a fluorinated aromatic compound, and its mechanism of action is not completely understood. However, it is believed that its fluorine atoms interact with the aromatic ring, resulting in the formation of a conjugated system. This conjugated system is believed to provide the compound with its unique properties, such as its fluorescent properties.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-cancer properties, and to be able to reduce the toxicity of other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole has several advantages for lab experiments. It is relatively easy to synthesize, and is relatively stable in both acidic and basic conditions. It is also relatively non-toxic and has low volatility. However, it is also relatively expensive, and its fluorescence properties can be affected by other compounds.
Direcciones Futuras
The potential applications of 4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole are vast, and there are numerous potential future directions for research. These include further exploration of its potential medical applications, such as drug delivery and imaging. Additionally, further research into its mechanism of action and biochemical and physiological effects could provide further insight into its potential applications. Finally, further research into its synthesis methods could help to reduce the cost of production and increase its stability.
Métodos De Síntesis
4,5,6-Trichloro-2,2-difluoro-1,3-benzodioxole can be synthesized by a variety of methods. The most commonly used method of synthesis is the Friedel-Crafts reaction, which involves the reaction of a haloarene with a halogenated alkane in the presence of an acid catalyst. Other methods of synthesis include the reaction of an aryl halide with an ethylenediamine derivative, or the reaction of an aryl halide with a difluorobenzene derivative.
Propiedades
IUPAC Name |
4,5,6-trichloro-2,2-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl3F2O2/c8-2-1-3-6(5(10)4(2)9)14-7(11,12)13-3/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMFODLXCKIKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl3F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2,3,3,4,4-Pentafluoro-1-cyclobuten-1-yl)oxy]benzene; 97%](/img/structure/B6351654.png)


